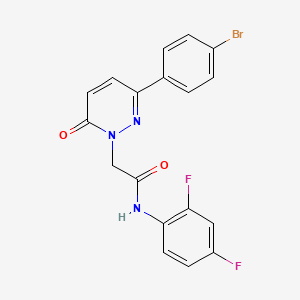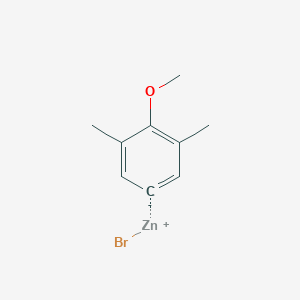
3,5-Dimethyl-4-methoxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-4-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. It is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is essential for creating complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Dimethyl-4-methoxyphenylzinc bromide typically involves the reaction of 3,5-dimethyl-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
3,5-Dimethyl-4-methoxyphenyl bromide+Zn→3,5-Dimethyl-4-methoxyphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar methods but with enhanced safety and efficiency measures. Large-scale reactors and automated systems ensure consistent quality and yield. The compound is often produced in bulk and stored under controlled conditions to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-4-methoxyphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Conditions: Typically, these reactions are carried out under an inert atmosphere at moderate temperatures.
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
3,5-Dimethyl-4-methoxyphenylzinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 3,5-Dimethyl-4-methoxyphenylzinc bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethyl-4-methoxyphenylmagnesium bromide
- 3,5-Dimethylphenylzinc bromide
- 4-Methoxyphenylzinc bromide
Uniqueness
3,5-Dimethyl-4-methoxyphenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its methoxy and dimethyl groups influence its electronic properties, making it particularly useful in certain synthetic applications.
Propriétés
Formule moléculaire |
C9H11BrOZn |
|---|---|
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
bromozinc(1+);2-methoxy-1,3-dimethylbenzene-5-ide |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-7-5-4-6-8(2)9(7)10-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
YDUZFNYRKHBEFX-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=C[C-]=C1)C)OC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


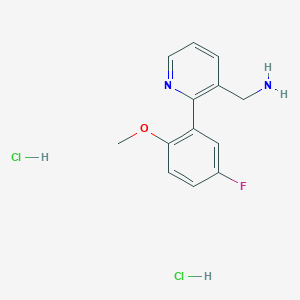
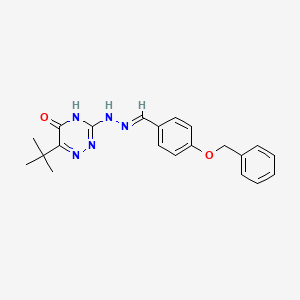
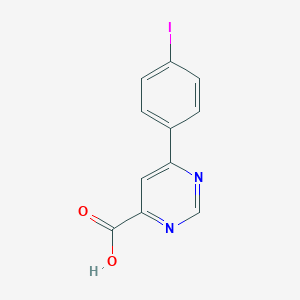
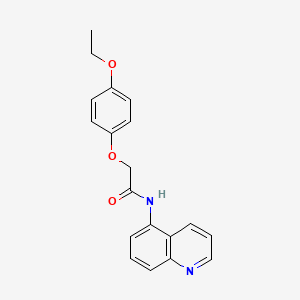
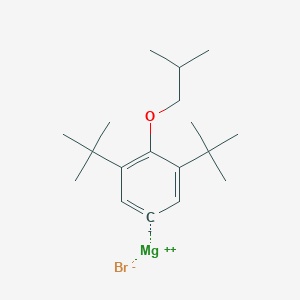
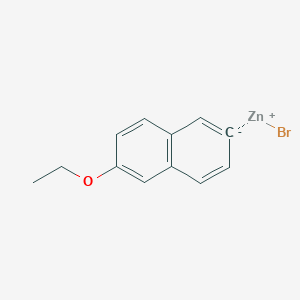
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14878826.png)
![[2-Isopropyl-3-(toluene-4-sulfonyl)-imidazolidin-1-yl]-morpholin-4-yl-methanone](/img/structure/B14878833.png)
![2-[(4-Chloro-3-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B14878840.png)

![2-Chloro-1-(2-thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-one](/img/structure/B14878862.png)

